2,8-Diazaspiro[4.5]decane-1,3-dione fundamental properties
2,8-Diazaspiro[4.5]decane-1,3-dione fundamental properties
An In-Depth Technical Guide to 2,8-Diazaspiro[4.5]decane-1,3-dione: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
2,8-Diazaspiro[4.5]decane-1,3-dione is a unique heterocyclic compound featuring a piperidine ring fused to a succinimide ring in a spirocyclic arrangement. This rigid, three-dimensional structure has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. While detailed physicochemical and spectroscopic data for the unsubstituted parent compound are limited, its derivatives have been extensively explored, revealing a remarkable versatility that allows for the generation of diverse molecular libraries. This scaffold is considered a "privileged structure" due to its ability to serve as a foundation for ligands targeting a wide array of biological targets. Derivatives have demonstrated potent activities as kinase inhibitors, antifungal agents, and muscarinic agonists. This guide provides a comprehensive overview of the core properties of the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold, including its chemical identity, synthesis strategies, analytical characterization, and its proven applications in the development of novel therapeutics.
Molecular Overview and Physicochemical Properties
Chemical Identity
The fundamental structure of 2,8-diazaspiro[4.5]decane-1,3-dione consists of a piperidine ring and a pyrrolidine-2,5-dione (succinimide) ring sharing a single carbon atom (C5). This spiro-center imparts significant conformational rigidity to the molecule. The nitrogen atoms at positions 2 and 8 are key sites for chemical modification, enabling the exploration of structure-activity relationships (SAR).
Table 1: Core Chemical Identifiers for 2,8-Diazaspiro[4.5]decane-1,3-dione
| Identifier | Value | Source |
| IUPAC Name | 2,8-Diazaspiro[4.5]decane-1,3-dione | N/A |
| CAS Number | 2079-25-6 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Canonical SMILES | C1C(NC(=O)C2(C1)CCNCC2)=O | N/A |
Physicochemical Properties
Direct experimental data for the unsubstituted parent compound is not widely published. However, data from closely related derivatives and supplier specifications provide insight into its general characteristics. The compound is typically a solid at room temperature and requires dry, dark storage conditions to maintain stability.[1]
Table 2: Physicochemical Data for 2,8-Diazaspiro[4.5]decane-1,3-dione and a Key Derivative
| Property | 2,8-Diazaspiro[4.5]decane-1,3-dione | 2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | C₁₁H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 168.19 g/mol | 210.27 g/mol | [1][2] |
| XLogP3-AA (Predicted) | Not Available | -0.1 | [2] |
| Hydrogen Bond Donors | 1 | 0 | [2] |
| Hydrogen Bond Acceptors | 2 | 2 | [2] |
| Storage Conditions | Sealed in dry, dark place | Not specified | [1] |
Synthesis and Chemical Reactivity
Rationale for Synthetic Strategies
The synthesis of the 2,8-diazaspiro[4.5]decane-1,3-dione core typically involves multi-step sequences that first construct a suitable piperidine-based intermediate, followed by the formation and cyclization of the succinimide ring. The choice of starting materials is crucial as it dictates the substitution pattern on the piperidine ring (N-8 and the carbocyclic portion). The reactivity of the succinimide ring, particularly the relative acidity of the N-H protons, allows for selective functionalization. The N-3 position is generally more activated due to the two adjacent carbonyl groups, making direct alkylation at N-1 challenging without a protecting group strategy.[3]
Detailed Synthetic Protocol: Example of a Substituted Analog
A robust and cost-effective three-step synthesis for N-1 monosubstituted spiro carbocyclic hydantoins (a class to which this scaffold belongs) has been developed, demonstrating a practical route for generating derivatives.[3] The following protocol is based on the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione and serves as an exemplary workflow.
Step 1: Strecker Reaction to form α-Amino Nitrile Intermediate
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Causality: The Strecker synthesis is a classic and efficient method for producing α-amino nitriles from a ketone, an amine, and a cyanide source. This step establishes the crucial C-N bond and the nitrile group, which is a precursor to the hydantoin ring.
-
Methodology: 4-Phenylcyclohexan-1-one is reacted with sodium cyanide (NaCN) and methylamine hydrochloride in a mixture of DMSO/H₂O. Following workup, the resulting free amino nitrile is treated with a saturated ethanolic hydrochloric acid solution to yield the α-amino nitrile hydrochloride intermediate.[3]
Step 2: Formation of the α-(N-Carbamoyl)amino Nitrile Intermediate
-
Causality: This step introduces the second nitrogen atom and the carbonyl precursor required for the succinimide ring. The reaction with a carbamoyl chloride equivalent sets the stage for the final cyclization.
-
Methodology: The α-amino nitrile from the previous step is reacted with an appropriate reagent to form the carbamoyl derivative.
Step 3: Ring Closure and Hydrolysis to Yield the Final Product
-
Causality: An intramolecular cyclization is induced, typically using a strong base, to form the five-membered dione ring. Subsequent acid hydrolysis completes the formation of the target molecule.
-
Methodology: The intermediate from Step 2 is dissolved in dry DMF and cooled in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 45 °C under an argon atmosphere. Finally, the reaction is treated with 10% HCl and stirring is continued to afford the final 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[3] This method achieves a high overall yield of 60%.[3]
Synthesis Workflow
Caption: A three-step workflow for synthesizing substituted 2,8-diazaspiro[4.5]decane-1,3-dione analogs.
Spectroscopic and Analytical Characterization
The structural elucidation of 2,8-diazaspiro[4.5]decane-1,3-dione and its derivatives relies on a standard suite of analytical techniques, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.[4]
Representative Spectroscopic Data
The following data for the well-characterized derivative, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione , serves as a reference for identifying the core structural features.[3]
Table 3: Representative Spectroscopic Data for a Substituted Analog
| Technique | Observed Features (for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) | Interpretation |
| ¹H NMR | δ 1.70-2.18 (m, 8H, piperidine CH₂), 2.57 (m, 1H, piperidine CH), 2.73 (s, 3H, N-CH₃), 7.19-7.30 (m, 5H, Ar-H), 10.73 (s, 1H, N-H) | Confirms the presence of the piperidine ring protons, the N-methyl group, the aromatic phenyl ring, and the succinimide N-H proton. |
| ¹³C NMR | δ 23.1 (CH₃), 28.5, 30.1 (piperidine CH₂), 41.5 (piperidine CH), 61.6 (spiro C), 126.0-146.4 (Ar-C), 155.1 (C=O), 177.3 (C=O) | Details the carbon framework, including the distinct signals for the spiro-carbon and the two non-equivalent carbonyl carbons of the dione. |
| IR (mull) | ν 3143.9 (>N-H), 1764.6 (C=O), 1707.5 (C=O) cm⁻¹ | Shows the characteristic stretching vibration for the N-H bond in the amide and two distinct, strong absorptions for the asymmetric and symmetric carbonyl stretches of the dione moiety. |
| HRMS (m/z) | Calculated for C₁₅H₁₈N₂O₂ [M-H]⁺: 257.1285, Found: 257.1287 | Provides high-resolution mass data confirming the elemental composition of the molecule. |
Data sourced from Giannakopoulou et al., 2021.[3]
Applications in Drug Discovery and Medicinal Chemistry
The Privileged Scaffold Concept
The 2,8-diazaspiro[4.5]decane-1,3-dione core is a quintessential example of a privileged scaffold. Its rigid, three-dimensional topography presents a well-defined vector for substituents to project into the binding pockets of various biological targets. By decorating the core at the N-2, N-8, and other available positions, chemists can rapidly generate libraries of diverse compounds to probe different target classes. This approach has proven highly successful, leading to the discovery of potent and selective modulators for several important drug targets.[5][6][7]
Caption: The 2,8-diazaspiro[4.5]decane-1,3-dione core as a versatile scaffold for generating diverse biological activities.
Documented Biological Activities of Derivatives
Systematic exploration of the chemical space around this scaffold has yielded compounds with significant therapeutic potential across multiple disease areas.
Table 4: Summary of Biological Activities of 2,8-Diazaspiro[4.5]decane Derivatives
| Derivative Class | Biological Target / Activity | Therapeutic Area | Source |
| 2,8-Diazaspiro[4.5]decan-1-ones | TYK2/JAK1 Inhibition | Inflammatory Bowel Disease | [5] |
| 2,8-Diazaspiro[4.5]decan-1-ones | RIPK1 Kinase Inhibition | Inflammatory Diseases | [6] |
| 2,8-Diazaspiro[4.5]decan-1-ones | Chitin Synthase Inhibition | Antifungal | [7] |
| 2-(Acyl)amino-2,8-diazaspiro[4.5]decan-1,3-diones | Muscarinic Receptor Agonism | Alzheimer's Disease (potential) | [8][9] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | Myelostimulation | Hematology / Oncology Support | [10] |
Case Study: Selective TYK2/JAK1 Inhibitors
A notable application of this scaffold is in the development of inhibitors for the Janus kinase (JAK) family, which are critical mediators of cytokine signaling in inflammatory diseases. Researchers developed a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[5] One lead compound, compound 48 , demonstrated excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, while showing over 23-fold selectivity against the related JAK2 kinase, which is crucial for avoiding certain side effects.[5] This compound exhibited superior anti-inflammatory effects compared to the established drug tofacitinib in a preclinical model of ulcerative colitis, highlighting the therapeutic potential unlocked by this specific spirocyclic scaffold.[5]
Conclusion
The 2,8-diazaspiro[4.5]decane-1,3-dione core represents a highly valuable and versatile scaffold for modern drug discovery. Its rigid, three-dimensional structure provides an ideal platform for the design of potent and selective ligands. While comprehensive data on the parent molecule remains to be fully published, the extensive body of research on its derivatives unequivocally establishes its importance. From potent kinase inhibitors for inflammatory diseases to novel antifungal agents, the compounds derived from this scaffold continue to address significant unmet medical needs. The synthetic tractability and proven success of this framework ensure that it will remain a focus of research for scientists and drug development professionals for the foreseeable future.
References
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Yuan, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]
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Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
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Li, P., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
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Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(1), 123-132. [Link]
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Bolton, R. E., et al. (1996). 2-(Substituted)amino-2,8-diazaspiro[1][11]decan-1,3-diones as potential muscarinic agonists: synthesis, modeling and binding studies. Drug Design and Discovery, 14(2), 129-143. [Link]
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Sytnik, K., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Scientia Pharmaceutica, 86(1), 6. [Link]
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